[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[1-(2-chloropyridin-4-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2 |
InChI Key |
ORBLAAOUMAWVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentylmethanamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for pharmaceutical or research applications .
Chemical Reactions Analysis
Table 1: Synthetic Routes for Core Intermediate
-
Critical Insight : The cyclopentyl group is introduced via alkylation or cyclization reactions, while the 2-chloropyridinyl moiety is typically installed through cross-coupling or nucleophilic substitution .
Reactivity of the Methanamine Group
The primary amine exhibits nucleophilic character, enabling diverse derivatization:
Reductive Amination
-
Reaction : Condensation with aldehydes/ketones (e.g., cyclopropanealdehyde) followed by NaBH₄ reduction.
-
Conditions : MeOH, 70°C, TosOH catalyst.
-
Outcome : Forms secondary amines with steric modulation from the cyclopentyl group .
Acylation
-
Reaction : Treatment with acyl chlorides (e.g., benzoyl chloride) in pyridine.
-
Conditions : EDCI coupling, room temperature, 12 h.
Buchwald-Hartwig Coupling
-
Application : Arylation of the amine using aryl halides.
-
Conditions : Pd₂(dba)₃, XantPhos, t-BuONa, toluene, 110°C.
Chloropyridinyl Reactivity
The 2-chloropyridine ring participates in cross-coupling and substitution:
Table 2: Chlorine Displacement Reactions
-
Steric Effects : The cyclopentyl group adjacent to the pyridine ring slows SNAr kinetics compared to unsubstituted analogs .
Cyclopentyl Ring Functionalization
The sp³-hybridized cyclopentane enables stereoselective modifications:
Oxidation
-
Reagent : KMnO₄/H₂SO₄.
-
Outcome : Selective oxidation to cyclopentanone derivatives (confirmed by IR carbonyl stretch at 1720 cm⁻¹) .
Ring-Opening
Stability and Degradation
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine may exhibit pharmacological activities, particularly as potential therapeutic agents. For instance, studies have shown that derivatives of chloropyridine can act as selective serotonin receptor modulators, which are crucial in treating mood disorders and schizophrenia .
Table 1: Pharmacological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-Substituted (2-Phenylcyclopropyl)methylamines | 5-HT2C Agonist | |
| 2-Aminopyridine Derivatives | Anticancer Activity | |
| Cyclopentyl Derivatives | Antipsychotic Activity |
Anticancer Research
The compound's structural features suggest it could inhibit specific kinases involved in cancer progression. For example, similar compounds have been reported to demonstrate anti-proliferative effects by targeting c-FMS and PDGFR kinases . These findings highlight the potential of this compound in cancer therapy.
Neuropharmacology
The interaction of this compound with serotonin receptors opens avenues for research into its effects on neuropsychiatric conditions. The selectivity for serotonin receptor subtypes can lead to the development of drugs with fewer side effects compared to traditional antipsychotics .
Case Study 1: Antipsychotic Activity
A study investigated a series of pyridine derivatives, including those related to this compound, for their efficacy in reducing amphetamine-induced hyperactivity in animal models. The results indicated significant antipsychotic-like effects, suggesting the potential utility of these compounds in treating schizophrenia .
Case Study 2: Cancer Therapy
In another research endeavor, derivatives of pyridine were synthesized and tested for their ability to inhibit tumor growth in vitro. Compounds exhibiting structural similarities to this compound showed promising results in reducing cell viability in various cancer cell lines .
Mechanism of Action
The mechanism of action of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
Core Structural Modifications
Table 2: Impact of Core Structure on Function
- Key Observations :
- Cyclopentyl-methanamine derivatives are versatile in agrochemicals (e.g., metconazole intermediates ) and pharmaceuticals, with the chloropyridine variant showing tumor-inhibitory effects .
- Dimethoxyethyl substitution () increases hydrophilicity, contrasting with the lipophilic chloropyridine group.
Physicochemical Properties
Table 3: Physical and Chemical Data
Biological Activity
[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its interactions with biological targets, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration comprising a cyclopentyl group linked to a methanamine moiety, along with a chloropyridine substituent. This arrangement not only influences its chemical reactivity but also enhances its binding affinity to various biological receptors. The presence of the chlorine atom on the pyridine ring is significant, as it can modulate the electronic properties of the compound, potentially improving its pharmacokinetic and pharmacodynamic profiles.
The biological activity of This compound is primarily associated with its role as a potential pharmacological agent. Compounds with similar structures have shown the ability to interact with various receptors in the central nervous system (CNS), suggesting that this compound may exhibit neuroactive effects. Specifically, it may act on neurotransmitter systems, influencing conditions such as depression or anxiety.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of this compound. The following table summarizes key compounds related to This compound , highlighting their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloropyridine | Chlorinated pyridine | Antimicrobial properties |
| Cyclopentylamine | Cyclopentane ring with an amine | Neuroactive effects |
| 1-(2-Pyridinyl)propan-2-amine | Pyridine ring with a propanamine | Antidepressant activity |
| 3-(4-Methylpyridin-2-yl)propan-1-amine | Methyl-substituted pyridine | Potential antipsychotic effects |
The unique combination of a cyclopentane structure with a chlorinated pyridine in This compound may provide distinct pharmacological properties compared to other similar compounds.
In Vitro Studies
Research has demonstrated that This compound exhibits significant activity against specific biological targets. For instance, studies have shown that compounds derived from similar scaffolds can inhibit key enzymes involved in inflammatory pathways, such as mitogen-activated protein kinases (MAPKs). This suggests that This compound could be investigated for its anti-inflammatory properties.
Pharmacological Profiling
In pharmacological profiling, compounds with structural similarities have been evaluated for their selectivity towards various kinases. For example, modifications in the substitution pattern of related compounds have led to improved selectivity for JNK3 over p38α MAPK, indicating that strategic alterations can enhance therapeutic efficacy while minimizing side effects .
Conclusion and Future Directions
This compound represents a promising candidate for further investigation in drug development due to its unique structural features and potential biological activities. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
- Comprehensive in vivo studies to evaluate therapeutic efficacy and safety.
- Exploration of derivative compounds to optimize activity against specific biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine, and how is purity ensured?
- Methodological Answer : A common synthesis involves condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with ketones (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone) in methanol, followed by NaBH₄ reduction in THF/ethanol. Purification is achieved via thin-layer silica-gel chromatography (chloroform), yielding ~83.5% purity. Crystallization from n-hexane confirms structural integrity .
- Key Steps :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Condensation | Methanol, RT, 48 h | Form imine intermediate |
| Reduction | NaBH₄, THF/ethanol, 273 K | Reduce imine to amine |
| Purification | TLC (chloroform) | Isolate product |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : X-ray crystallography is used to determine absolute configuration and intramolecular interactions (e.g., O-H⋯N hydrogen bonds). NMR (¹H/¹³C) and mass spectrometry validate molecular formula and functional groups. Weak C-H⋯π interactions stabilize crystal packing .
Q. What are the primary biological targets of this compound in pharmacological research?
- Methodological Answer : The compound selectively inhibits lysyl oxidase-like 2 (LOXL2), a key enzyme in fibrosis and cancer metastasis, with an IC₅₀ of 126 nM. Selectivity over LOX, MAO-A/B, and SSAO is confirmed via competitive inhibition assays .
- Selectivity Data :
| Target | IC₅₀ (nM) |
|---|---|
| LOXL2 | 126 |
| MAO-A | >10,000 |
| MAO-B | >10,000 |
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with water or oxidizers. Store in dry, ventilated areas at 2–8°C. In case of exposure, rinse skin/eyes with water and seek medical aid .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis for asymmetric catalysis applications?
- Methodological Answer : Chiral resolution agents (e.g., tartaric acid derivatives) or enantioselective catalysis (e.g., Ru-BINAP complexes) enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry. demonstrates >95% ee using (R)-configured starting materials .
Q. How to address contradictions in reported inhibitory potency (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Variability may arise from assay conditions (pH, substrate concentration) or enzyme isoforms. Validate using standardized LOXL2 activity assays (e.g., Amplex Red fluorescence) and compare with positive controls (e.g., β-aminopropionitrile) .
Q. What mechanistic role does the cyclopentyl group play in asymmetric catalysis?
- Methodological Answer : The cyclopentyl moiety induces steric hindrance, favoring specific transition states in asymmetric reactions (e.g., aldol condensations). Computational modeling (DFT) predicts energy barriers, while X-ray data confirm spatial arrangement of chiral centers .
Q. How to assess environmental impact during disposal?
- Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301). Incineration with scrubbers is recommended for lab-scale disposal .
Data Contradictions and Resolutions
- IC₅₀ Discrepancies : Differences in LOXL2 isoform purity or assay buffers (e.g., copper concentration affects LOX activity). Standardize enzyme sources (recombinant human LOXL2) and buffer conditions .
- Synthetic Yield Variability : Trace moisture or oxygen during NaBH₄ reduction may lower yields. Use anhydrous solvents and inert atmosphere (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
